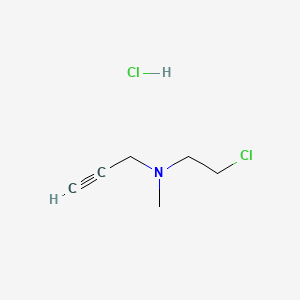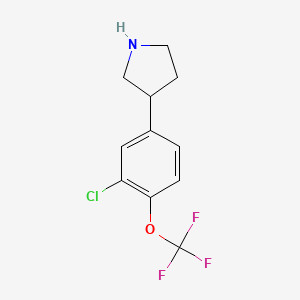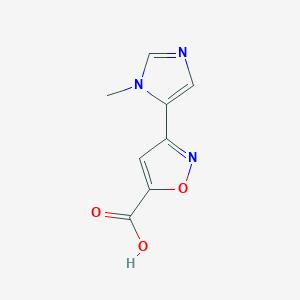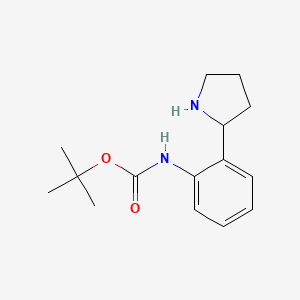![molecular formula C10H11N3 B13594833 1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine](/img/structure/B13594833.png)
1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine is a compound that features a benzimidazole ring fused with a cyclopropane moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The cyclopropane ring adds a unique structural element that can influence the compound’s reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine typically involves the formation of the benzimidazole ring followed by the introduction of the cyclopropane moiety. One common method involves the cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a suitable cyclopropane-containing reagent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce various substituents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, including antimicrobial, antiviral, and anticancer activities. This compound can be explored for similar applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyclopropane moiety can influence the compound’s binding affinity and selectivity, enhancing its overall biological activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
1H-Benzo[d]imidazole: A simpler derivative without the cyclopropane ring, known for its broad range of biological activities.
Cyclopropanamine: A compound with a cyclopropane ring and an amine group, used in various chemical syntheses.
1-(1H-Benzo[d]imidazol-2-yl)cyclopropan-1-amine: A structural isomer with the cyclopropane ring attached at a different position on the benzimidazole ring.
Uniqueness
1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine is unique due to the specific positioning of the cyclopropane ring on the benzimidazole scaffold. This unique structure can result in distinct biological activities and reactivity patterns compared to other similar compounds. The combination of the benzimidazole ring and the cyclopropane moiety provides a versatile platform for developing new drugs and materials with tailored properties.
属性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
1-(3H-benzimidazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H11N3/c11-10(3-4-10)7-1-2-8-9(5-7)13-6-12-8/h1-2,5-6H,3-4,11H2,(H,12,13) |
InChI 键 |
VZUOPFCVNVLELU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC3=C(C=C2)N=CN3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B13594754.png)
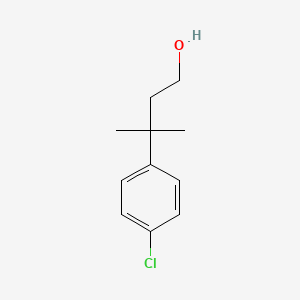


![1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl-](/img/structure/B13594766.png)
